

Application Notes and Protocols for TAS-120 (Futibatinib) in Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS-120, also known as Futibatinib, is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptor (FGFR).[1] It covalently binds to the P-loop of FGFR1-4, leading to irreversible inhibition. Preclinical studies have demonstrated its robust anti-tumor activity in various cancer models harboring FGFR gene alterations, including amplifications, fusions, and mutations.[1] These application notes provide a comprehensive guide for the utilization of TAS-120 in preclinical xenograft models, a critical step in the evaluation of its therapeutic potential.

Mechanism of Action

TAS-120 exerts its anti-cancer effects by irreversibly inhibiting the kinase activity of FGFRs.[1] FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, survival, migration, and angiogenesis. Dysregulation of FGFR signaling, through mechanisms such as gene amplification, chromosomal translocations, or activating mutations, is a key oncogenic driver in a variety of solid tumors. By blocking the ATP-binding pocket of FGFRs, TAS-120 effectively abrogates downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, thereby inhibiting tumor growth and survival.

Data Presentation



Table 1: In Vitro IC50 Values for TAS-120

FGFR Subtype	IC50 (nmol/L)
FGFR1	3.9
FGFR2	1.3
FGFR3	1.6
FGFR4	8.3

Data sourced from preclinical experience with TAS-120.[1]

Table 2: Summary of TAS-120 Efficacy in Xenograft

Models

Cancer Type with FGFR Aberration	Xenograft Model	Treatment Dose & Schedule	Outcome
Cholangiocarcinoma (FGFR2 fusion)	Nude mouse	20 mg/kg, QD, PO	Strong antitumor efficacy
Gastric Cancer (FGFR2 amplification)	Nude mouse	20 mg/kg, QD, PO	Significant tumor growth inhibition
Bladder Cancer (FGFR3 fusion)	Nude rat	10 mg/kg, QD, PO	Potent antitumor activity

Note: Specific tumor growth inhibition percentages and detailed study parameters are proprietary and may vary. The information presented is a qualitative summary based on available preclinical data.[1]

Experimental Protocols

Protocol 1: General Xenograft Model Development

 Cell Line Selection: Choose a cancer cell line with a known FGFR alteration (e.g., amplification, fusion, or mutation). Authenticate the cell line's genetic identity and FGFR status.



- Animal Model: Utilize immunodeficient mice (e.g., NU/NU, NOD/SCID) or rats, typically 6-8 weeks old.
- Cell Implantation:
 - Culture the selected cancer cells to ~80% confluency.
 - Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel mixture).
 - \circ Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cells into the flank of each animal.
- Tumor Growth Monitoring:
 - Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
 - Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
 - Monitor animal body weight and overall health status.
- Randomization: Once tumors reach the desired size, randomize animals into treatment and control groups.

Protocol 2: TAS-120 Administration in Xenograft Models

- Drug Formulation:
 - Prepare TAS-120 in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose).
 - Ensure the formulation is homogenous and stable for the duration of the study.
- Dosing and Schedule:
 - Based on preclinical data, a starting dose of 10-20 mg/kg administered orally (PO) once daily (QD) is recommended.[1]
 - The treatment cycle is typically continuous over 21 days.[1]
- Administration:



- Administer the formulated TAS-120 or vehicle control to the respective groups via oral gavage.
- Fasting prior to and after administration (e.g., 2 hours before and 1 hour after) may be considered to enhance absorption.[1]

Efficacy Assessment:

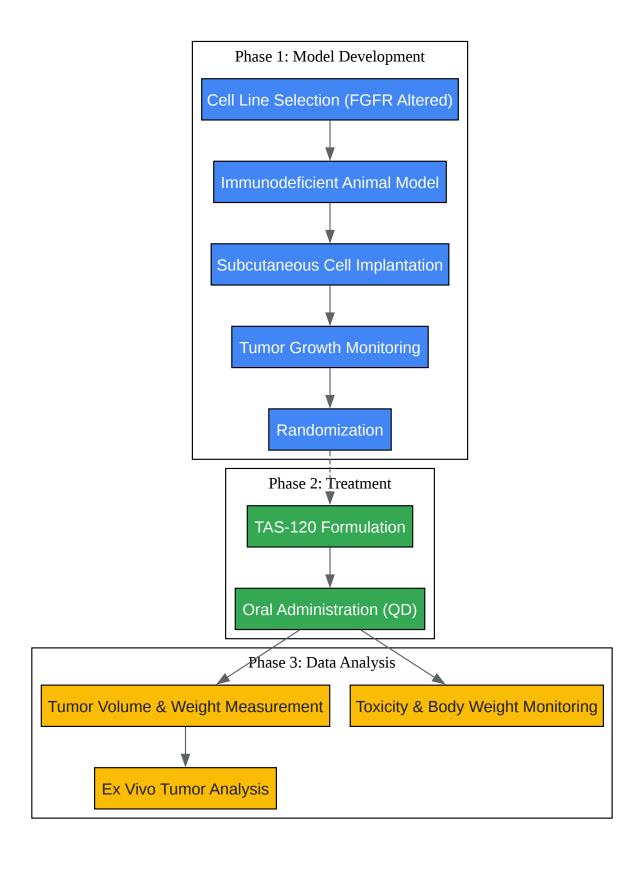
- Continue monitoring tumor volume and body weight throughout the treatment period.
- At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

• Toxicity Evaluation:

- Monitor for signs of toxicity, including weight loss, changes in behavior, and altered organ function (through blood analysis and histopathology of major organs).
- Hyperphosphatemia is a known on-target effect of FGFR inhibitors; monitoring serum phosphate levels is advisable.

Mandatory Visualization

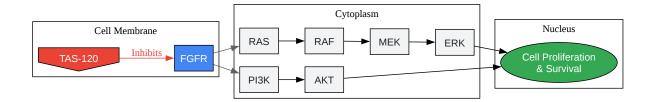




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Caption: Experimental workflow for evaluating TAS-120 in xenograft models.





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Caption: Simplified FGFR signaling pathway and the inhibitory action of TAS-120.

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References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
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